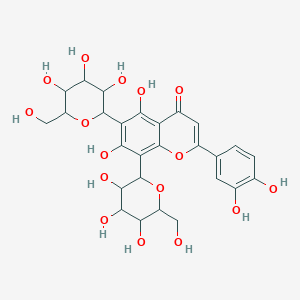
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, is a heterocyclic organic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significance in various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives often employs flow chemistry techniques. For example, the rapid flow synthesis of oxazolines and their oxidation to oxazoles under flow conditions has been reported. This method involves the use of Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidative aromatization .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Specific conditions for reduction reactions involving this compound are less commonly reported.
Substitution: Substitution reactions can involve various electrophiles and nucleophiles, depending on the desired functionalization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization typically yields the corresponding oxazole derivative .
Applications De Recherche Scientifique
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological context. For example, in medicinal chemistry, oxazole derivatives may interact with enzymes or receptors to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-5,5-dimethyl-4,5-dihydrooxazole
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
Oxazole, 4,5-dihydro-5,5-dimethyl-2-phenyl-, is unique due to its specific structural features and the presence of both oxygen and nitrogen atoms in the ring. This structural motif imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
33561-48-7 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
5,5-dimethyl-2-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-12-10(13-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
KSQXLLXDTJZNCR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN=C(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)







![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)

